molecular formula C8H16N4O2 B13716352 5-Azido-N-(2-methoxyethyl)pentanamide

5-Azido-N-(2-methoxyethyl)pentanamide

Cat. No.: B13716352
M. Wt: 200.24 g/mol
InChI Key: WUTPIZSOARABLB-UHFFFAOYSA-N
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Description

5-Azido-N-(2-methoxyethyl)pentanamide is a chemical compound with a unique structure that includes an azido group and a methoxyethyl group attached to a pentanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azido-N-(2-methoxyethyl)pentanamide typically involves the introduction of an azido group into a pre-existing pentanamide structure. One common method is the nucleophilic substitution reaction where a halogenated pentanamide reacts with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Azido-N-(2-methoxyethyl)pentanamide can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products Formed

    Reduction: Formation of 5-amino-N-(2-methoxyethyl)pentanamide.

    Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

5-Azido-N-(2-methoxyethyl)pentanamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules, particularly in the formation of triazoles through cycloaddition reactions.

    Biology: Utilized in bioconjugation techniques, where it can be attached to biomolecules for labeling and tracking purposes.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Azido-N-(2-methoxyethyl)pentanamide depends on the specific application. In bioconjugation, the azido group reacts with alkyne-containing molecules to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for labeling and tracking biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Azido-N-(2-(2-methoxyethoxy)ethyl)pentanamide
  • 5-Azido-N-(2-ethoxyethyl)pentanamide

Comparison

Compared to similar compounds, 5-Azido-N-(2-methoxyethyl)pentanamide offers unique properties due to the presence of the methoxyethyl group, which can influence its solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous.

Properties

Molecular Formula

C8H16N4O2

Molecular Weight

200.24 g/mol

IUPAC Name

5-azido-N-(2-methoxyethyl)pentanamide

InChI

InChI=1S/C8H16N4O2/c1-14-7-6-10-8(13)4-2-3-5-11-12-9/h2-7H2,1H3,(H,10,13)

InChI Key

WUTPIZSOARABLB-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CCCCN=[N+]=[N-]

Origin of Product

United States

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